PI3Kgamma inhibitor 2
Description
Overview of Class I PI3K Isoforms and Cellular Functions
The PI3K family is categorized into three classes, with Class I being the most extensively studied in the context of cancer and inflammation. frontiersin.orgnih.gov Class I PI3Ks are heterodimers, each composed of a catalytic and a regulatory subunit. researchgate.net This class is further divided into Class IA and Class IB based on their regulatory subunits and activation mechanisms. nih.govresearchgate.net
Class IA includes the catalytic subunits p110α, p110β, and p110δ, which associate with p85 regulatory subunits. ucsf.edu These isoforms are typically activated by receptor tyrosine kinases (RTKs) and are involved in cellular processes like cell growth, proliferation, survival, and metabolism. nih.govucsf.edu While p110α and p110β are expressed ubiquitously, p110δ expression is predominantly found in leukocytes. ucsf.edunih.gov
Class IB consists of a single catalytic subunit, p110γ, which pairs with one of two distinct regulatory subunits, p101 or p84. elifesciences.orgnih.gov This structural distinction underlies its unique activation and function. The primary function of Class I PI3Ks is to phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.govijpsr.com This lipid product recruits downstream signaling proteins containing pleckstrin homology (PH) domains, such as AKT (also known as protein kinase B) and mTOR, thereby initiating cascades that control various cellular functions. nih.gov
| Class I PI3K Isoform | Subclass | Catalytic Subunit | Regulatory Subunit(s) | Primary Activator | Key Cellular Functions |
| PI3Kα | IA | p110α | p85 family | Receptor Tyrosine Kinases (RTKs) | Growth, proliferation, metabolism nih.govucsf.edu |
| PI3Kβ | IA | p110β | p85 family | RTKs, G-protein coupled receptors (GPCRs) | Proliferation, survival, platelet activation ucsf.edunih.gov |
| PI3Kδ | IA | p110δ | p85 family | RTKs, B-cell and T-cell receptors | Lymphocyte activation, differentiation, and survival ucsf.edunih.gov |
| PI3Kγ | IB | p110γ | p101 or p84 | G-protein coupled receptors (GPCRs) | Immune cell migration, inflammation, mast cell function elifesciences.orgpnas.org |
Distinctive Expression and Activation Mechanisms of PI3Kγ in Immune Cells
A defining characteristic of PI3Kγ is its high expression in hematopoietic cells, particularly myeloid cells like macrophages, neutrophils, and mast cells. nih.govnih.gov This specific expression pattern points to its specialized role in the immune system. Unlike Class IA isoforms, PI3Kγ is primarily activated downstream of G-protein coupled receptors (GPCRs). nih.govpnas.org
Upon GPCR activation, the liberated Gβγ subunits of heterotrimeric G-proteins directly bind to the p101 regulatory subunit of the PI3Kγ complex. pnas.orgnih.gov This interaction is crucial for recruiting the enzyme to the plasma membrane, where its lipid substrate, PIP2, is located. nih.gov The p110γ-p101 complex is particularly involved in neutrophil chemotaxis. elifesciences.org In contrast, the p110γ-p84 complex is implicated in the production of reactive oxygen species. elifesciences.org
Furthermore, Ras, a small GTPase, can also directly bind to and activate all Class I PI3Ks, including p110γ, often synergizing with GPCR-mediated signals. nih.gov In mast cells, PI3Kγ can also be activated downstream of the high-affinity IgE receptor (FcεRI), a pathway involving protein kinase Cβ (PKCβ). elifesciences.org This highlights the diverse signaling inputs that converge on PI3Kγ to regulate immune responses.
Preclinical Rationale for PI3Kγ as a Therapeutic Target in Disease Pathogenesis
The restricted expression of PI3Kγ in immune cells and its critical role in inflammation have made it an attractive therapeutic target. nih.gov Inhibiting PI3Kγ is hypothesized to offer a more targeted approach to modulating the immune response with potentially fewer side effects compared to pan-PI3K inhibitors that affect ubiquitously expressed isoforms. cancer.gov
Preclinical studies have provided a strong rationale for targeting PI3Kγ in various diseases. In the context of cancer, PI3Kγ activity in myeloid cells within the tumor microenvironment promotes an immunosuppressive state. researchgate.netaacrjournals.org These myeloid cells, such as tumor-associated macrophages (TAMs), can suppress T-cell responses that would otherwise attack the tumor. aacrjournals.org Pharmacological or genetic inhibition of PI3Kγ has been shown to reprogram these myeloid cells towards a pro-inflammatory, anti-tumor phenotype, thereby enhancing anti-tumor immunity and inhibiting tumor growth and metastasis in mouse models. aacrjournals.orgnih.gov
In inflammatory and autoimmune diseases, PI3Kγ is a key mediator of leukocyte recruitment to sites of inflammation. nih.gov By inhibiting PI3Kγ, the migration of neutrophils and macrophages can be blocked, thus attenuating the inflammatory response. nih.gov This has shown promise in preclinical models of diseases like rheumatoid arthritis and systemic lupus erythematosus. nih.gov
A specific compound, PI3Kgamma inhibitor 2 (also referred to as Compound 16), has been identified as an orally bioavailable and isoform-selective inhibitor of PI3Kγ with a Ki of 4 nM. medchemexpress.com Its ability to penetrate the central nervous system has also been noted, suggesting potential applications in neuro-inflammatory conditions like multiple sclerosis. medchemexpress.com The development of such selective inhibitors underscores the therapeutic potential of targeting PI3Kγ.
Properties
Molecular Formula |
C20H18F3N5O3 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(7R)-2-(5,6-dimethoxypyridin-3-yl)-7-methyl-6-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-7H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C20H18F3N5O3/c1-11-17-14(19(29)28(11)13-8-25-27(9-13)10-20(21,22)23)4-5-15(26-17)12-6-16(30-2)18(31-3)24-7-12/h4-9,11H,10H2,1-3H3/t11-/m1/s1 |
InChI Key |
DREWJJJKWOJZQM-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1C2=C(C=CC(=N2)C3=CC(=C(N=C3)OC)OC)C(=O)N1C4=CN(N=C4)CC(F)(F)F |
Canonical SMILES |
CC1C2=C(C=CC(=N2)C3=CC(=C(N=C3)OC)OC)C(=O)N1C4=CN(N=C4)CC(F)(F)F |
Origin of Product |
United States |
Molecular Mechanisms of Pi3kγ Inhibition
Enzymatic Inhibition and Catalytic Subunit (p110γ) Modulation
PI3Kγ inhibitor 2 (Compound 16) demonstrates potent, isoform-selective inhibition of PI3Kγ with a reported Ki of approximately 4 nM. medchemexpress.comnih.gov This selective inhibition is achieved through its interaction with the p110γ catalytic subunit of the enzyme. nih.gov The inhibitor belongs to a class of 2-amino-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
X-ray crystallography studies have provided a detailed view of the binding mode of Compound 16 within the active site of human PI3Kγ. nih.gov The isoindolinone N-alkyl group of the inhibitor projects into a selectivity pocket, a feature that contributes to its high selectivity over other PI3K isoforms. nih.gov Furthermore, the isoindolinone carbonyl group forms a hydrogen bond with Lys833 and an ionic interaction with Asp836 in the p110γ subunit, while the adjacent aromatic rings adopt a nearly planar conformation. nih.gov This intricate network of interactions effectively blocks the ATP-binding site, thereby preventing the phosphorylation of its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), and halting the downstream signaling cascade. researchgate.net
The design of this inhibitor leverages structural differences between the PI3K isoforms to achieve its selectivity. Specifically, it was designed to target two independent mechanisms that confer γ-selectivity: the inducement of an "alkyl pocket" and positive interactions with the "selectivity pocket". acs.org
| Compound | Biochemical PI3Kγ IC50 (nM) | Cellular PI3Kγ IC50 (µM, THP-1 cells) | Selectivity over PI3Kα | Selectivity over PI3Kδ |
|---|---|---|---|---|
| PI3Kγ inhibitor 2 (Compound 16) | 240 | 0.24 | >41.7-fold | >41.7-fold |
Interactions with Regulatory Subunits (e.g., p84, p101) and Heterodimer Dynamics
The PI3Kγ enzyme is a heterodimer composed of the p110γ catalytic subunit and one of two regulatory subunits, p101 or p84. nih.govnih.gov These regulatory subunits play a crucial role in the activation and localization of the enzyme. nih.gov The p101 and p84 subunits confer differential sensitivity to upstream signals, with the p110γ-p84 complex being more responsive to Ras activation and the p110γ-p101 complex being more sensitive to G protein-coupled receptor (GPCR) signaling. medchemexpress.com
While detailed studies specifically investigating the direct interaction of PI3Kγ inhibitor 2 (Compound 16) with the p84 and p101 regulatory subunits are not extensively available, the inhibitor's mechanism of action is primarily directed at the ATP-binding site within the p110γ catalytic subunit. nih.govacs.org By inhibiting the catalytic activity of p110γ, the inhibitor effectively uncouples the enzyme from its downstream signaling functions, regardless of which regulatory subunit is part of the heterodimer. The inhibition of the catalytic subunit's function inherently modulates the activity of the entire p110γ/p84 or p110γ/p101 complex.
Impact on Downstream Signaling Pathways
The inhibition of PI3Kγ by Compound 16 sets off a cascade of effects on various downstream signaling pathways that are critical for cell growth, proliferation, inflammation, and survival.
The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently dysregulated in cancer and inflammatory diseases. researchgate.netfrontiersin.org Upon activation, PI3Kγ phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate Akt. researchgate.net Activated Akt, in turn, phosphorylates a number of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), to promote cell growth, proliferation, and survival. researchgate.net
PI3Kγ inhibitor 2 (Compound 16) has been shown to effectively inhibit the PI3K/Akt/mTOR pathway. In cellular assays using THP-1 cells, the compound inhibited PI3Kγ-stimulated phosphorylation of endogenous Akt at serine 473 in a dose-dependent manner. acs.org This demonstrates that by blocking PI3Kγ activity, the inhibitor prevents the activation of Akt and, consequently, the downstream signaling through mTOR. acs.orgresearchgate.net This inhibitory effect on the PI3K/Akt/mTOR axis is a key mechanism through which PI3Kγ inhibitor 2 exerts its biological effects.
| Pathway Component | Effect of PI3Kγ inhibitor 2 (Compound 16) | Mechanism |
|---|---|---|
| PI3Kγ | Inhibition | Direct binding to the ATP-binding site of the p110γ catalytic subunit. nih.govacs.org |
| Akt (p-Akt Ser473) | Decreased Phosphorylation | Inhibition of PI3Kγ prevents the generation of PIP3, which is required for Akt activation. acs.org |
| mTOR | Inhibition (indirect) | Reduced Akt activity leads to decreased downstream signaling to mTOR. researchgate.net |
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory and immune responses. chemsrc.com Interestingly, PI3Kγ signaling can have a dual role in regulating NF-κB. Some studies suggest that PI3Kγ signaling, through Akt and mTOR, can inhibit NF-κB activation. acs.orgresearchgate.net In this context, selective inactivation of macrophage PI3Kγ can stimulate and prolong NF-κB activation, promoting an immunostimulatory transcriptional program. acs.orgresearchgate.net This suggests that by inhibiting PI3Kγ, Compound 16 could potentially lead to an increase in NF-κB activity in certain cellular contexts, thereby modulating inflammatory gene expression. However, direct experimental data specifically linking PI3Kγ inhibitor 2 (Compound 16) to the modulation of NF-κB activation is limited.
The nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a crucial role in the cellular antioxidant response. The pentose (B10789219) phosphate (B84403) pathway (PPP), of which phosphogluconate dehydrogenase (PGD) is a key enzyme, is linked to NRF2 activation and cellular redox balance. The PI3K/Akt pathway has been shown to be an important regulator of NRF2-dependent antioxidant functions. acs.org Inhibition of the PI3K/Akt pathway can lead to decreased NRF2 transcriptional activity. acs.org While there is a clear link between the broader PI3K pathway and NRF2, specific studies detailing the direct influence of PI3Kγ inhibitor 2 (Compound 16) on the NRF2-PGD metabolic pathway have not been identified in the reviewed literature. Given the inhibitor's impact on the PI3K/Akt axis, it is plausible that it could indirectly affect NRF2 signaling, but further research is needed to confirm this.
PI3Kγ has been shown to have kinase-independent functions, acting as a scaffold protein. For instance, in cardiomyocytes, PI3Kγ can act as an A-kinase anchoring protein (AKAP), bringing protein kinase A (PKA) in proximity to phosphodiesterases (PDEs). nih.gov This interaction can lead to the PKA-mediated phosphorylation and activation of PDEs, which in turn hydrolyze cAMP, thereby regulating cAMP signaling. Loss of PI3Kγ can lead to increased cAMP levels and enhanced PKA signaling. nih.gov
Allosteric Modulation and ATP-Binding Site Interactions
The primary mechanism by which small molecule inhibitors target phosphoinositide 3-kinases (PI3Ks) is through competition with adenosine (B11128) triphosphate (ATP) at the enzyme's catalytic binding site. cam.ac.ukwikipedia.org PI3Kgamma inhibitor 2, also identified as Compound 16, is an isoform-selective inhibitor with a high degree of potency, suggesting it likely operates through this well-established ATP-competitive mechanism. medchemexpress.commedchemexpress.com It demonstrates significant selectivity for the γ isoform, as evidenced by its low nanomolar inhibitory concentration for PI3Kγ compared to much higher concentrations required for the α, β, and δ isoforms. caymanchem.com
The ATP-binding pocket of PI3Kγ is a cleft located between the two lobes of the kinase domain. cam.ac.uk This site is structurally complex and contains several key regions that are crucial for inhibitor binding and selectivity. These regions include the hinge region, an affinity pocket, and a ribose pocket. nih.gov A critical interaction for nearly all ATP-competitive PI3K inhibitors is the formation of a hydrogen bond with the backbone of a conserved valine residue (Val882 in PI3Kγ) in the hinge region. cam.ac.uk This interaction mimics the binding of the adenine (B156593) ring of ATP.
Selectivity for the PI3Kγ isoform is achieved by exploiting subtle differences in the amino acid residues that line the ATP-binding site compared to other isoforms. cam.ac.uk For instance, the residue Ala885 in p110γ corresponds to a serine in the other class I PI3K isoforms, a difference that can be leveraged in drug design to confer γ-selectivity. cam.ac.uk Furthermore, some chemical scaffolds achieve selectivity by stabilizing a unique, non-catalytically active conformation of PI3Kγ that is not as readily adopted by the α and β isoforms. nih.gov
While the predominant mechanism for compounds like this compound is ATP competition, the field of PI3K inhibition is also exploring allosteric modulation. Allosteric inhibitors act by binding to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its catalytic activity. elifesciences.org Research has identified potential allosteric sites for PI3Kγ at the interface of its helical and kinase domains. elifesciences.org However, based on available data, this compound is characterized as a direct, potent inhibitor, which is characteristic of an ATP-competitive mode of action rather than allosteric modulation. medchemexpress.comcaymanchem.com The development of allosteric modulators represents an alternative strategy that could offer new therapeutic opportunities by targeting PI3Kγ dysregulation through different mechanisms. elifesciences.org
Table 1: Inhibitory Activity of this compound Against Class I PI3K Isoforms This table details the 50% inhibitory concentrations (IC₅₀) and/or inhibitory constants (Ki) of this compound, showcasing its selectivity for the gamma isoform.
| Isoform | IC₅₀ (nM) | Ki (nM) |
|---|---|---|
| PI3Kγ | 1.5 caymanchem.com | 4 medchemexpress.commedchemexpress.com |
| PI3Kα | 3,333 caymanchem.com | - |
| PI3Kβ | >10,000 caymanchem.com | - |
| PI3Kδ | >1,000 caymanchem.com | - |
Data sourced from inhibitor assays.
Table 2: Key Regions of the PI3Kγ ATP-Binding Site This table outlines the principal regions within the PI3Kγ catalytic site that interact with ATP-competitive inhibitors.
| Binding Site Region | Key Interacting Residues (in PI3Kγ) | Primary Function in Inhibition |
|---|---|---|
| Hinge Region | Val882 nih.gov | Forms critical hydrogen bonds with the inhibitor, anchoring it in the active site. cam.ac.uk |
| Affinity Pocket | Lys833, Asp841, Tyr867, Ala885 nih.gov | Provides a pocket for specific chemical moieties of the inhibitor, contributing to binding affinity and isoform selectivity. cam.ac.uknih.gov |
| Ribose Pocket | Met804, Ala805, Lys802 nih.gov | Interacts with the portion of the inhibitor that mimics the ribose sugar of ATP. |
Residue information is based on general PI3Kγ structural data.
Structural Determinants of Pi3kγ Inhibitor Selectivity and Efficacy
Analysis of Key Binding Pockets and Interacting Residues
The ATP-binding site of PI3Kγ can be divided into several key regions that are crucial for inhibitor binding and selectivity: the hinge region, the affinity pocket, a specificity pocket, and an alkyl-induced pocket. bohrium.commdpi.comresearchgate.net
The hinge region is a critical anchoring point for the majority of ATP-competitive kinase inhibitors. researchgate.net In PI3Kγ, this region is composed of residues Ile879 to Thr887. researchgate.net Inhibitors typically form one or more hydrogen bonds with the backbone amides of this region, mimicking the interaction of the adenine (B156593) ring of ATP. researchgate.netresearchgate.net A key interaction for many inhibitors is the formation of a hydrogen bond with the backbone amide of Val882. nih.govresearchgate.net While many residues in the hinge region are highly conserved across PI3K isoforms, adjacent non-conserved residues can be exploited to achieve selectivity. researchgate.netrsc.org The development of inhibitors with bicyclic hinge-binding motifs capable of forming more than one hydrogen bond has been shown to enhance γ-selectivity. researchgate.netrcsb.org
A significant feature contributing to isoform selectivity is the "specificity pocket," a hydrophobic pocket that is not apparent in the apo-structure of the enzyme. nih.govresearchgate.net This pocket is created by the outward movement of a conserved methionine residue (Met804 in PI3Kγ) in the P-loop upon inhibitor binding. researchgate.netnih.gov While first identified in a PI3Kδ-selective inhibitor, PIK-39, the ability to induce and interact with this pocket is also a feature of some PI3Kγ-selective inhibitors. nih.govresearchgate.net Inhibitors that access this pocket often adopt a "propeller" shape. researchgate.net
Furthermore, a distinct "alkyl-induced pocket" has been identified as crucial for achieving high PI3Kγ selectivity. researchgate.netrcsb.org Certain inhibitors, such as those in the AZ series, feature an N-alkyl tail that induces a conformational change, leading to the opening of this pocket. researchgate.net This pocket is formed near the DFG motif and can accommodate the alkyl substituent of the inhibitor, leading to enhanced potency and selectivity. researchgate.netresearchgate.net The ability of an inhibitor to simultaneously engage both the selectivity and alkyl-induced pockets is a powerful strategy for developing highly selective PI3Kγ inhibitors. researchgate.netacs.org
Despite the high homology in the ATP binding site, non-conserved residues at the periphery provide opportunities for isoform-specific interactions. nih.govportlandpress.comnih.gov These non-conserved residues are clustered in specific regions. For instance, four regions in PI3Kγ were identified as having amino acids that could confer selectivity, including residues such as Thr886 and Lys890. portlandpress.comnih.gov Site-directed mutagenesis studies have confirmed that these non-conserved regions can influence inhibitor affinity and selectivity. portlandpress.com For example, the selectivity of certain inhibitors for the p110α isoform is influenced by interactions with a pair of non-conserved amino acids at the entrance of the catalytic site. portlandpress.comnih.gov In PI3Kγ, a key difference in a pocket near the hinge region is the presence of Lys802, which is a threonine (Thr750) in PI3Kδ. This difference can be exploited to achieve γ-selectivity. elifesciences.org
| Binding Pocket/Region | Key Interacting Residues in PI3Kγ | Role in Selectivity and Efficacy |
| Hinge Region | Val882, Glu880, Ile879, Thr887 | Anchors inhibitor through hydrogen bonds, mimicking ATP binding. Non-conserved adjacent residues offer selectivity. nih.govresearchgate.netresearchgate.net |
| Specificity Pocket | Met804, Trp812 | Induced by inhibitor binding, creating a hydrophobic pocket that enhances affinity and selectivity. nih.govresearchgate.netnih.gov |
| Alkyl-Induced Pocket | Asp787 | Formed upon binding of inhibitors with specific alkyl tails, leading to high isoform selectivity. researchgate.netresearchgate.net |
| Non-Conserved Regions | Thr886, Lys890, Lys802 | Provide opportunities for isoform-specific interactions at the periphery of the binding site, crucial for differentiation. portlandpress.comnih.govelifesciences.org |
Conformational Dynamics of PI3Kγ Upon Inhibitor Binding
The conformational flexibility of PI3Kγ is a key factor in its function and in the binding of selective inhibitors. nih.gov Inhibitors can modulate the enzyme's conformation, leading to enhanced selectivity and altered activity.
The Asp-Phe-Gly (DFG) motif, a conserved feature of protein kinases, plays a crucial role in catalysis and can adopt different conformations, often referred to as "DFG-in" (active) and "DFG-out" (inactive). nih.govresearchgate.netnih.gov A novel class of highly selective PI3Kγ inhibitors achieves its selectivity by affecting the DFG motif. nih.gov For example, compounds with a cyclopropylethyl moiety have been shown to displace the DFG motif away from the ATP-binding site. researchgate.netnih.gov This induces a significant conformational change in both the kinase and helical domains of PI3Kγ, a mechanism that bears some similarity to the DFG-in/out transition exploited by type II protein kinase inhibitors. nih.gov This induced conformational change is unique to these compounds and the PI3Kγ isoform, explaining their high potency and selectivity. nih.gov
Structure-Activity Relationship (SAR) Studies and Molecular Design Principles
The development of isoform-selective PI3Kγ inhibitors is a significant challenge due to the high degree of sequence and structural homology within the ATP-binding site of Class I PI3K isoforms. nih.govnih.gov However, subtle differences in the architecture of this site have been exploited through meticulous structure-activity relationship (SAR) studies and rational design to create potent and highly selective inhibitors. researchgate.net These efforts are crucial to minimize off-target effects and enhance the therapeutic window of potential drug candidates. nih.gov
Rational Design Strategies for Enhanced γ-Selectivity (e.g., Bicyclic Hinge-Binding Motifs)
Achieving high selectivity for PI3Kγ over the closely related α, β, and δ isoforms is a primary goal of inhibitor design. bohrium.com The high sequence homology, especially in the ATP binding pocket, makes this a difficult task. acs.org Rational design strategies leverage subtle structural and conformational differences between the isoforms to maximize inhibitor binding to PI3Kγ while minimizing interactions with others. nih.gov
A key strategy involves the unification of multiple selectivity-enhancing features into a single molecule. acs.org This approach aims to create inhibitors that project substituents into both the "selectivity pocket" and an "alkyl-induced pocket" within the PI3Kγ binding site. acs.orgnih.gov This dual-pocket engagement can lead to a significant increase in isoform selectivity.
One of the most successful tactics in this area is the use of bicyclic hinge-binding motifs . Unlike simpler, single-ring systems, bicyclic structures like pyrazolo[1,5-a]pyrimidines or imidazo[1,2-d] nih.govbohrium.comoxazepines offer a more rigid and defined scaffold. acs.orgmdpi.com Their key advantage lies in the ability to present hydrogen bond donors and acceptors in a pre-organized geometry that is highly complementary to the kinase hinge region. researchgate.net This allows for the formation of two or more hydrogen bonds, creating a much more stable and potent interaction than a single hydrogen bond. acs.orgnih.gov
The design process often involves tethering a core structure, such as an isoindolinone, to a bicyclic hinge-binding motif. acs.org This design accomplishes several goals simultaneously:
Potent Hinge Interaction: The bicyclic motif securely anchors the inhibitor to the enzyme's hinge region. researchgate.net
Projection into the Alkyl-Induced Pocket: The linkage between the core and the hinge-binder is optimized to project an N-alkyl tail from the isoindolinone deep into the hydrophobic "alkyl-induced pocket," a key driver of γ-selectivity. acs.org
Exploration of the Selectivity Pocket: Further substitutions on the hinge-binding motif itself can be made to explore interactions within the adjacent "selectivity pocket," further fine-tuning the inhibitor's profile. acs.org
This strategy led to the discovery of highly selective compounds, such as compound 4 , which incorporates a pyrazolo[1,5-a]pyrimidine (B1248293) hinge-binder and a (1S)-1-cyclopropylethyl group that fits optimally into the alkyl-induced pocket. nih.govacs.org The result is an inhibitor with over 600-fold selectivity for PI3Kγ over other Class I isoforms. nih.gov
The table below highlights how different bicyclic hinge-binding motifs can influence PI3Kγ selectivity.
Table 2: Impact of Bicyclic Hinge-Binding Motifs on PI3Kγ Inhibition
| Hinge-Binding Motif (HBM) | Key Interaction Feature | Example Compound Series | Observed Selectivity Profile |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Forms two H-bonds with kinase hinge. acs.org | Isoindolinone derivatives (e.g., Compound 4) | High (>600-fold) γ-selectivity. nih.gov |
| Quinazoline | Forms H-bonds with hinge region. oncotarget.com | AZ2, Idelalisib | Moderate to high γ or δ selectivity. acs.orgmdpi.com |
| Imidazo[1,2-d] nih.govbohrium.comoxazepine | Designed to target non-conserved residues. mdpi.com | GDC-0326 series | Primarily developed for PI3Kα, but demonstrates the principle of using bicyclic systems for selectivity. mdpi.com |
| Purine | Classic hinge-binder in many kinase inhibitors. mdpi.com | IPI-549, Duvelisib (B560053) | Can be tuned for high γ or δ/γ dual selectivity. bohrium.com |
Data sourced from references acs.orgnih.govoncotarget.combohrium.commdpi.com.
Preclinical Efficacy of Pi3kγ Inhibitor 2 in Disease Models
Oncological Research Applications
Regulation of Tumor Cell Proliferation, Survival, and Apoptosis in In Vitro Models
In preclinical in vitro studies, eganelisib demonstrated no direct effect on the proliferation of cancer cells. nih.govresearchgate.net This highlights that its anti-tumor activity is not a result of direct cytotoxicity. Similarly, the compound did not directly impact T-cell activation in these models. nih.govresearchgate.net However, studies using cancer stem cell (CSC) models derived from mouse induced pluripotent stem cells (miPS-CSCs) showed that eganelisib could significantly inhibit cell proliferation, self-renewal, migration, and invasion abilities in vitro. nih.gov In these CSC models, eganelisib also induced apoptosis, as measured by Annexin V and 7-AAD staining after 48 hours of treatment. nih.gov This suggests that while eganelisib may not affect the bulk of tumor cells directly, it could have effects on the cancer stem cell population that drives tumor growth and relapse. nih.gov
Modulation of the Tumor Microenvironment (TME)
Eganelisib's main therapeutic potential lies in its ability to reshape the TME from an immunosuppressive state to an immune-activated, anti-tumor state. nih.govbmj.com The PI3Kγ enzyme is predominantly expressed in myeloid cells, which are key components of the TME and orchestrate immune suppression. nih.gov By inhibiting PI3Kγ, eganelisib can reprogram these immunosuppressive myeloid cells, thereby enhancing anti-tumor immunity. nih.govresearchgate.net
A critical function of eganelisib is the reprogramming of tumor-associated macrophages (TAMs). nih.govmdpi.com TAMs can exist in two main polarized states: the M1-like phenotype, which is pro-inflammatory and possesses anti-tumor properties, and the M2-like phenotype, which is anti-inflammatory and promotes tumor growth. mdpi.com In many cancers, the TME is dominated by immunosuppressive M2-like TAMs. mdpi.comaacrjournals.org Preclinical studies have shown that eganelisib effectively reprograms these M2-like TAMs into an anti-tumor M1-like phenotype. mdpi.com This shift is a key mechanism by which eganelisib reduces immunosuppression within the TME. mdpi.com
Myeloid-derived suppressor cells (MDSCs) are another critical immunosuppressive cell population in the TME that hinders anti-tumor immune responses. researchgate.netmdpi.com Preclinical findings indicate that PI3Kγ inhibition is an effective strategy for suppressing tumor growth by targeting MDSCs. brieflands.com Eganelisib has been shown to reduce the T-cell-suppressive functions of both murine and human MDSCs in vitro. brieflands.com It also decreases the population of immunosuppressive monocytic MDSCs (mMDSCs). bmj.com Furthermore, inhibiting PI3Kγ can reduce the migration of myeloid cells, including MDSCs, to the tumor site. nih.govnih.gov
By reprogramming TAMs and suppressing MDSCs, eganelisib treatment leads to a more favorable environment for anti-tumor T-cells. nih.govnih.gov Preclinical studies in various syngeneic tumor models have demonstrated that eganelisib treatment results in increased infiltration and activation of CD8+ T-cells within the tumor. nih.govresearchgate.net This enhanced T-cell response is dependent on the presence of myeloid cells, as the anti-tumor effects of eganelisib were nullified in models where these cells were depleted. researchgate.net The efficacy of eganelisib is T-cell dependent, as demonstrated in studies with immune-deficient or CD8+ T-cell-depleted mice. researchgate.net This modulation of the TME creates a synergistic effect when combined with immune checkpoint inhibitors (ICIs). aacrjournals.org
Efficacy in Specific Preclinical Cancer Models
Eganelisib has demonstrated anti-tumor activity, both as a monotherapy and in combination with other agents, across a range of preclinical cancer models. biorxiv.org These models include, but are not limited to, breast, colorectal, lung, skin (melanoma), and prostate cancers. aacrjournals.orgbiorxiv.org
In models of triple-negative breast cancer (TNBC), a particularly aggressive subtype, eganelisib has shown the ability to overcome resistance to ICIs. nih.govbmj.com Combination therapy with eganelisib, chemotherapy, and an anti-PD-1 antibody led to improved survival in a spontaneous syngeneic TNBC model. nih.gov In a myeloid-infiltrated B16-GMCSF melanoma model, eganelisib treatment was effective, whereas it was not in an isogenic B16 model without this myeloid component, further emphasizing its mechanism of action. researchgate.net Similarly, in prostate cancer models, which are often infiltrated with immunosuppressive TAMs, inhibiting PI3Kγ with eganelisib was sufficient to enhance anti-tumor immune responses. aacrjournals.org
The combination of eganelisib with ICIs targeting PD-1, PD-L1, or CTLA-4 has proven particularly effective, overcoming resistance in myeloid-rich, checkpoint-refractory tumor models. nih.govbrieflands.com
Interactive Data Table: Preclinical Efficacy of Eganelisib (IPI-549)
| Model Type | Cancer Type | Key Findings | Reference |
| In Vitro | Various Solid Tumors | No direct effect on cancer cell proliferation or T-cell activation. | nih.govresearchgate.net |
| In Vitro (CSCs) | Cancer Stem Cells | Significant inhibition of proliferation, self-renewal, migration, and invasion; induction of apoptosis. | nih.gov |
| Syngeneic Mouse | Triple-Negative Breast Cancer (TNBC) | Overcame resistance to ICIs; improved survival with chemo and anti-PD-1. | nih.govbmj.com |
| Syngeneic Mouse | Melanoma (B16-GMCSF) | Effective in myeloid-infiltrated model, demonstrating dependence on TME. | researchgate.net |
| Syngeneic Mouse | Prostate Cancer | Enhanced anti-tumor immune responses by reducing TAM suppressive phenotype. | aacrjournals.org |
| Syngeneic Mouse | Lewis Lung Carcinoma | Abrogation of tumor growth inhibition when CD11b+ myeloid cells were depleted. | researchgate.net |
| Syngeneic Mouse | Various Solid Tumors | Synergistic anti-tumor activity when combined with checkpoint inhibitors (anti-PD-1, anti-PD-L1, anti-CTLA-4). | nih.govbrieflands.com |
Hematological Malignancies (e.g., Acute Myeloid Leukemia, Chronic Lymphocytic Leukemia, Lymphoma)
Recent research has illuminated the potential of targeting PI3Kγ as a cell-intrinsic oncoprotein in blood cancers, particularly in Acute Myeloid Leukemia (AML). ashpublications.org Preclinical models and patient samples have underscored this potential, offering a promising alternative to inhibitors of class IA PI3Ks, which have been associated with tolerability and efficacy concerns in leukemia. ashpublications.org The selective PI3Kγ inhibitor eganelisib has demonstrated a more favorable safety profile in this context. ashpublications.org
In the realm of lymphoma, the dual inhibition of PI3Kδ and PI3Kγ has shown promise. For instance, the PI3Kδ/γ inhibitor IPI-145 (duvelisib), while having a limited single-agent effect on anaplastic large cell lymphoma (ALCL), demonstrated increased suppression of ALCL growth when combined with the ALK inhibitor crizotinib (B193316). ashpublications.org This suggests a synergistic interaction that could be beneficial in treating certain lymphoma subtypes. Furthermore, studies have indicated that PI3Kγ expression is elevated in lymph node-resident mantle cell lymphoma cells, pointing to a potential functional role for this isoform in this specific malignancy. ashpublications.org
In Chronic Lymphocytic Leukemia (CLL), the dual PI3Kδ/γ inhibitor duvelisib (B560053) has shown significant efficacy. A phase 3 trial in patients with relapsed or refractory CLL/SLL reported that duvelisib significantly improved median progression-free survival compared to ofatumumab. jons-online.com This effect is thought to be mediated by the dual inhibition of PI3Kδ, which impairs the proliferation and survival of malignant B-cells, and PI3Kγ, which reduces the differentiation and migration of supportive cells within the tumor microenvironment. jons-online.com
Table 1: Preclinical Efficacy of PI3Kγ Inhibitor 2 in Hematological Malignancies
| Cancer Type | Inhibitor(s) | Key Findings |
|---|---|---|
| Acute Myeloid Leukemia (AML) | Eganelisib (PI3Kγ selective) | Favorable safety profile and potential as a cell-intrinsic target. ashpublications.org |
| Anaplastic Large Cell Lymphoma (ALCL) | IPI-145 (duvelisib; PI3Kδ/γ inhibitor) | Increased suppression of tumor growth in combination with crizotinib. ashpublications.org |
| Mantle Cell Lymphoma | - | Increased PI3Kγ expression in lymph node-resident cells suggests a functional role. ashpublications.org |
| Chronic Lymphocytic Leukemia (CLL) | Duvelisib (PI3Kδ/γ inhibitor) | Significantly improved progression-free survival compared to ofatumumab. jons-online.com |
Solid Tumors (e.g., Pancreatic Cancer, Breast Cancer, Retinoblastoma, Head and Neck Squamous Cell Carcinoma)
In the context of solid tumors, the primary mechanism of action for PI3Kγ inhibitors is often attributed to the modulation of the tumor microenvironment rather than a direct effect on the cancer cells themselves. ashpublications.org
In pancreatic cancer, preclinical studies have revealed a crucial interplay between PI3Kα and PI3Kγ isoforms. Co-treatment with a PI3Kγ inhibitor was found to prevent the feedback re-activation of AKT, a key downstream effector of the PI3K pathway, following PI3Kα inhibition. nih.gov This suggests a combination strategy could be more effective in this difficult-to-treat cancer.
For breast cancer, particularly in preclinical models of 4T1 orthotopic tumors, the selective PI3Kγ inhibitor AZD3458 has been shown to remodel the tumor microenvironment. aacrjournals.org This remodeling includes a decrease in tumor-associated macrophages and a reduction in the expression of immunosuppressive markers. aacrjournals.org Furthermore, the combination of a PI3Kγ inhibitor with immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-CTLA-4 has demonstrated significant inhibition of tumor growth in the 4T1 breast cancer model compared to ICI treatment alone. nih.gov
In head and neck squamous cell carcinoma (HNSCC) models, the effects of PI3Kγ inhibition appear to be context-dependent. While genetic inhibition of the gene encoding the PI3Kγ catalytic subunit did not alter tumor growth or lymph node metastasis in poorly immunogenic HNSCC mouse models, other studies have shown that a dual PI3Kδ and PI3Kγ inhibitor (IPI-145) in combination with PD-L1 blockade prolonged survival in T-cell–inflamed tumor models of HNSCC. ashpublications.orgmdpi.com
A systematic review and meta-analysis of preclinical studies on PI3Kγ inhibition in solid tumors, including breast, colorectal, lung, skin, and pancreatic cancers, highlighted the potential of these inhibitors to reshape the tumor microenvironment by modulating myeloid cell functions. nih.gov The predominant inhibitors in these studies were IPI-549 (eganelisib) and TG100-115. nih.gov
Table 2: Preclinical Efficacy of PI3Kγ Inhibitor 2 in Solid Tumors
| Cancer Type | Inhibitor(s) | Key Findings |
|---|---|---|
| Pancreatic Cancer | PI3Kγ inhibitor in combination with PI3Kα inhibitor | Prevents feedback re-activation of AKT after PI3Kα inhibition. nih.gov |
| Breast Cancer (4T1 model) | AZD3458 (PI3Kγ selective) | Remodels the tumor microenvironment, decreasing immunosuppressive cells. aacrjournals.org |
| Breast Cancer (4T1 model) | PI3Kγ inhibitor with anti-PD-1/anti-CTLA-4 | Significantly inhibits tumor growth compared to ICI alone. nih.gov |
| Head and Neck Squamous Cell Carcinoma | IPI-145 (PI3Kδ/γ inhibitor) with PD-L1 blockade | Prolonged survival in T-cell–inflamed models. ashpublications.org |
| Various Solid Tumors | IPI-549 (eganelisib), TG100-115 (PI3Kγ inhibitors) | Reshape the tumor microenvironment by modulating myeloid cells. nih.gov |
Overcoming Preclinical Resistance Mechanisms to Targeted Therapies
A significant challenge in cancer treatment is the development of resistance to targeted therapies. Preclinical research suggests that PI3Kγ inhibitors may play a role in overcoming these resistance mechanisms.
Non-Genetic Adaptive Resistance Pathways (e.g., Receptor Tyrosine Kinase Activation, Epigenetic Modifications)
Pharmacological inhibition of the PI3K pathway can lead to non-genetic adaptive resistance, often through the reactivation of the PI3K/AKT/TOR pathway mediated by receptor tyrosine kinases (RTKs). aacrjournals.org While the direct role of PI3Kgamma inhibitor 2 in overcoming this specific RTK-mediated resistance is not explicitly detailed in the provided search results, the broader context of PI3K inhibitor resistance highlights the importance of combination therapies. The ability of PI3Kγ inhibitors to modulate the tumor microenvironment and prevent feedback loops, as seen in pancreatic cancer models with the prevention of AKT reactivation, points towards a potential strategy to counteract adaptive resistance. nih.gov
Acquired Resistance to Tyrosine Kinase Inhibitors in ALK-Rearranged Lymphoma Models
In preclinical models of anaplastic lymphoma kinase (ALK)-rearranged lymphoma, the combination of a PI3Kδ/γ inhibitor (IPI-145) with the ALK inhibitor crizotinib has been shown to increase the suppression of tumor growth. ashpublications.org This suggests that targeting the PI3Kγ pathway can enhance the efficacy of tyrosine kinase inhibitors and potentially overcome acquired resistance in this specific lymphoma subtype.
Preclinical Synergistic Effects in Combination Therapies
The future of cancer therapy likely lies in the rational combination of targeted agents. Preclinical studies have explored the synergistic potential of PI3Kγ inhibitors with other drugs.
With Other PI3K Isoform Inhibitors (e.g., PI3Kα Inhibitors)
As previously mentioned in the context of pancreatic cancer, the co-treatment with PI3Kγ and PI3Kα inhibitors demonstrates a clear synergistic effect. nih.gov The inhibition of PI3Kγ prevents the feedback reactivation of AKT that can occur when PI3Kα is inhibited alone, leading to a more profound and sustained suppression of the PI3K signaling pathway. nih.gov This highlights the intricate cross-talk between different PI3K isoforms and underscores the potential of isoform-selective combination strategies to enhance therapeutic efficacy.
With Immune Checkpoint Inhibitors
The combination of PI3Kγ inhibitors with immune checkpoint inhibitors (ICIs) has shown significant promise in preclinical cancer models, largely by overcoming resistance to immunotherapy. The primary mechanism involves the modulation of the tumor microenvironment (TME), which is often infiltrated by immunosuppressive myeloid cells that hinder anti-tumor immune responses.
Selective PI3Kγ inhibitors, such as eganelisib (IPI-549) and AZD3458, have been shown to reprogram these myeloid cells, particularly tumor-associated macrophages (TAMs), from an immunosuppressive to an immune-activating phenotype. mdpi.com This shift enhances the efficacy of checkpoint blockade. In preclinical murine models, combining a PI3Kγ inhibitor with anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies resulted in greater tumor growth inhibition than was observed with monotherapy. drugtargetreview.comnih.gov For instance, in 4T1, CT26, and MC38 syngeneic models, the addition of the PI3Kγ inhibitor AZD3458 to an ICI enhanced antitumor activity and increased the activation status of CD8+ T-cells. medchemexpress.com This combination therapy has been observed to increase the number of complete responses and improve survival in animal models. drugtargetreview.com Furthermore, mice that achieved a complete response were resistant to tumor cell re-implantation, suggesting the development of a durable, tumor-specific immune memory. drugtargetreview.com
The rationale for this synergy is that while ICIs work by releasing the "brakes" on T-cells, PI3Kγ inhibitors effectively remove the myeloid cells that suppress these T-cells in the first place. mdpi.com Studies have shown that PI3Kγ inhibition leads to a decrease in immunosuppressive markers on macrophages and a reduction in myeloid-derived suppressor cell (MDSC) activation, which in turn promotes the activity of cytotoxic T-lymphocytes. medchemexpress.com
Table 1: Preclinical Combination Studies of PI3Kγ Inhibitors with Immune Checkpoint Inhibitors This table is interactive. Click on headers to sort.
| PI3Kγ Inhibitor | Checkpoint Inhibitor | Cancer Model | Key Findings | Reference(s) |
|---|---|---|---|---|
| IPI-549 | Anti-PD-1 | Murine Solid Tumors | Increased complete responses and survival; induced tumor-specific immune memory. | drugtargetreview.com |
| IPI-549 | Anti-CTLA-4 / Anti-PD-L1 | 4T1 Breast Cancer | Significantly inhibited tumor growth compared to ICI alone. | nih.gov |
| AZD3458 | Anti-PD-1 / Anti-PD-L1 | 4T1, CT26, MC38 | Enhanced antitumor activity; increased CD8+ T-cell activation. | medchemexpress.com |
| PI3Kγ Inhibition | Anti-PD-1 / Anti-PD-L1 | Various Solid Tumors | A systematic review confirmed that combination therapy consistently reduced tumor growth and markedly increased overall survival. | embopress.org |
With Chemotherapeutic Agents and Vascular Disrupting Agents (VDAs)
The therapeutic potential of PI3Kγ inhibitors extends to combinations with conventional cancer treatments like chemotherapy and targeted agents such as Vascular Disrupting Agents (VDAs).
Chemotherapeutic Agents: Preclinical evidence has provided the rationale for combining PI3Kγ inhibitors with chemotherapy, often as part of a triplet therapy with immune checkpoint inhibitors. For example, the MARIO-3 clinical trial was designed to evaluate the PI3Kγ inhibitor eganelisib with the chemotherapeutic agent nab-paclitaxel and the ICI atezolizumab for triple-negative breast cancer. nih.govajmc.com The underlying principle is that chemotherapy can induce immunogenic cell death, releasing tumor antigens that can prime an immune response, while the PI3Kγ inhibitor modulates the myeloid compartment to make that response more effective.
Vascular Disrupting Agents (VDAs): VDAs, such as combretastatin (B1194345) derivatives, function by targeting and destroying existing tumor vasculature. However, this can lead to hypoxia, which in turn promotes the polarization of TAMs toward an immunosuppressive M2-like phenotype, potentially fostering tumor recurrence. bioworld.com Preclinical studies have demonstrated that combining a PI3Kγ inhibitor with a VDA can counteract this effect. In a 4T1 metastatic breast cancer model, the VDA poly(L-glutamic acid)-combretastatin A4 conjugate (PLG-CA4) induced M2-like TAM polarization. bioworld.com The addition of a PI3Kγ inhibitor attenuated this immunosuppressive effect by reducing the number of M2-like TAMs and enhancing the presence of cytotoxic T-lymphocytes. bioworld.com This synergistic combination significantly extended the mean survival time in the animal model compared to VDA monotherapy. bioworld.com
Table 2: Preclinical Combination Studies of PI3Kγ Inhibitors with Chemotherapy and VDAs This table is interactive. Click on headers to sort.
| PI3Kγ Inhibitor | Combination Agent | Agent Type | Cancer Model | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Eganelisib (IPI-549) | Nab-paclitaxel | Chemotherapy | Triple-Negative Breast Cancer | Rationale for a phase II triple-combination trial (with atezolizumab) to enhance anti-tumor response. | nih.gov |
| PI3Kγ Inhibitor | PLG-CA4 | VDA | 4T1 Breast Cancer | Attenuated VDA-induced M2 macrophage polarization; increased cytotoxic T-cells; extended survival. | bioworld.com |
With Other Targeted Agents (e.g., CSF-1R Inhibitors, PARP Inhibitors, SGLT2 Inhibitors)
CSF-1R Inhibitors: Colony-stimulating factor-1 receptor (CSF-1R) is crucial for the survival and differentiation of macrophages. Inhibiting this pathway is another strategy to target immunosuppressive TAMs. Preclinical studies have shown that combining a PI3Kγ inhibitor with a CSF-1R inhibitor can have a synergistic effect. In a pancreatic cancer model, the dual inhibition of PI3Kγ and CSF-1R altered the macrophage balance by decreasing pro-tumor M2 macrophages while increasing anti-tumor M1 macrophages, leading to a reduction in tumor volume. researchgate.net This provides a strong rationale for targeting two distinct but complementary pathways that regulate myeloid cell function within the TME.
PARP Inhibitors: The combination of Poly (ADP-ribose) polymerase (PARP) inhibitors with PI3K pathway inhibitors has been explored preclinically, showing synergistic effects. However, the mechanism underlying this synergy has been primarily linked to the inhibition of other PI3K isoforms, particularly PI3Kα. bioworld.comnih.govunito.it Inhibition of PI3Kα has been shown to impair homologous recombination DNA repair, creating a synthetic lethality with PARP inhibition in BRCA-mutant cancers. unito.it Preclinical literature focusing specifically on the combination of a selective PI3Kγ inhibitor with a PARP inhibitor is not prominent, and the established rationale does not directly implicate the gamma isoform.
SGLT2 Inhibitors: Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to manage hyperglycemia. In oncology, their combination with PI3K inhibitors has been investigated preclinically as a method to mitigate the on-target hyperglycemia induced by certain PI3K inhibitors, notably the PI3Kα-selective inhibitor alpelisib. bioworld.comnih.gov These studies show that SGLT2 inhibitors can prevent insulin (B600854) feedback and enhance the antitumor effect of PI3Kα inhibitors. nih.gov There is currently no clear preclinical evidence to support a direct synergistic or supportive role for SGLT2 inhibitors when combined specifically with a PI3Kγ inhibitor, as the primary rationale is linked to the metabolic side effects of other isoforms.
Immunological and Inflammatory Disease Research
Regulation of Immune Cell Migration and Recruitment (e.g., Neutrophils, Lymphocytes)
PI3Kγ is a critical regulator of immune cell migration, a fundamental process in inflammation and immune surveillance. Its expression, primarily in leukocytes, makes it a key node in controlling chemokine-dependent cell movement. medchemexpress.com
Neutrophils: Preclinical studies have firmly established that PI3Kγ is essential for neutrophil migration towards chemoattractants. Genetic knockout of PI3Kγ or its pharmacological inhibition with selective agents severely impairs neutrophil motility and recruitment to sites of inflammation. researchgate.netopenrheumatologyjournal.com This is because PI3Kγ functions downstream of G protein-coupled receptors (GPCRs), which are activated by chemoattractants like C5a and chemokines. nih.govresearchgate.net Inhibition of PI3Kγ blocks the necessary intracellular signaling, including the generation of PIP3 and activation of Akt, which are required for establishing cell polarity and locomotion. nih.govajmc.com For example, the selective PI3Kγ inhibitor AS-605240 was shown to inhibit CXCL8-mediated chemokinesis (random migration) and RANTES/CCL5-induced peritoneal neutrophil recruitment. nih.govresearchgate.net
Lymphocytes: PI3Kγ also plays a role in the trafficking of lymphocytes. T-cells deficient in p110γ exhibit reduced chemotaxis in response to key chemokines such as CXCL12, CCL19, and CCL21, which guide lymphocytes to secondary lymphoid organs and sites of inflammation. This suggests that PI3Kγ inhibitors could reduce the recruitment of T-cells to inflamed tissues, which may be beneficial in autoimmune contexts. The inhibition of PI3Kγ has been shown to prevent T-lymphocyte infiltration into the lung in a model of pulmonary fibrosis.
Table 3: Role of PI3Kγ Inhibition in Immune Cell Migration This table is interactive. Click on headers to sort.
| Cell Type | Finding | Mechanism | Reference(s) |
|---|---|---|---|
| Neutrophils | Severely defective migration and recruitment. | Inhibition of GPCR-mediated signaling (e.g., PIP3/Akt pathway). | researchgate.netopenrheumatologyjournal.com |
| Neutrophils | Inhibition of chemokinesis and chemotaxis. | Blockade of CXCL8 and RANTES/CCL5 signaling. | nih.govresearchgate.net |
| Lymphocytes | Reduced chemotaxis toward key chemokines (CXCL12, CCL19, CCL21). | Disruption of chemokine receptor signaling. | |
| Lymphocytes | Reduced infiltration into inflamed tissue. | Impaired recruitment to sites of inflammation. |
Suppression of Pro-Inflammatory Mediators (e.g., TNF, IL-6, IL-17, IFN-γ)
PI3Kγ inhibitors have demonstrated the ability to suppress the production of several key pro-inflammatory cytokines that drive autoimmune and inflammatory diseases.
TNF-α and IL-6: In various preclinical models of inflammation, selective PI3Kγ inhibition has been shown to reduce levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). In a rat model of bleomycin-induced pulmonary fibrosis, the PI3Kγ inhibitor AS-605240 significantly inhibited the augmented expression of TNF-α. Similarly, in a model of renal ischemia-reperfusion injury, AS-605240 treatment led to considerably reduced mRNA expression of TNF-α and IL-6 in the kidney. nih.gov Further studies showed that treatment with the PI3Kγ inhibitor IPI-549 led to reductions in inflammatory markers including TNF and IL-6 in LPS-stimulated murine cells. openrheumatologyjournal.com
IFN-γ and IL-17: The production of Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17), cytokines central to Th1 and Th17 cell responses, is also modulated by PI3Kγ activity. In preclinical models of psoriasis, PI3Kγ inhibitors reduced the production of both IL-17 and IFN-γ. medchemexpress.com In studies on human peripheral blood mononuclear cells from psoriatic donors, PI3Kγ inhibition also decreased IL-17 and IFN-γ production. medchemexpress.com Similarly, in models of arthritis, PI3Kγ inhibition was shown to block the production of IFN-γ and IL-17. embopress.org In one study, a dual PI3Kδ/γ inhibitor decreased IL-17 production in response to collagen, suggesting an inhibitory effect on Th17 differentiation. mdpi.com
Table 4: Effect of PI3Kγ Inhibition on Pro-Inflammatory Cytokines This table is interactive. Click on headers to sort.
| Cytokine | Model/System | Key Finding | Reference(s) |
|---|---|---|---|
| TNF-α | Bleomycin-induced pulmonary fibrosis (rat) | AS-605240 inhibited augmented TNF-α expression. | |
| TNF-α / IL-6 | Renal ischemia-reperfusion injury (mouse) | AS-605240 significantly reduced mRNA expression of TNF-α and IL-6. | nih.gov |
| TNF-α / IL-6 | LPS-stimulated murine cells | IPI-549 treatment led to reductions in TNF and IL-6. | openrheumatologyjournal.com |
| IL-17 / IFN-γ | Imiquimod-induced psoriasis (mouse) | PI3Kγ knockout or inhibition reduced IL-17 and IFN-γ levels. | medchemexpress.com |
| IL-17 / IFN-γ | Synovial fluid mononuclear cells (human, reactive arthritis) | PI3K inhibition blocked IFN-γ and IL-17 production. | embopress.org |
| IL-17 | Collagen-induced arthritis (mouse) | Dual PI3Kδ/γ inhibitor (IPI-145) decreased IL-17 production. | mdpi.com |
Impact on Autoimmune Disease Models (e.g., Systemic Lupus Erythematosus, Rheumatoid Arthritis)
Given its central role in regulating immune cell migration and cytokine production, PI3Kγ has been investigated as a therapeutic target in preclinical models of systemic autoimmune diseases.
Rheumatoid Arthritis (RA): Multiple studies have demonstrated the therapeutic efficacy of PI3Kγ inhibition in murine models of RA. In both collagen-induced arthritis (CIA) and αCII-induced arthritis models, genetic inactivation of PI3Kγ or oral treatment with a selective PI3Kγ inhibitor, AS-605240, suppressed the progression of joint inflammation and damage. researchgate.net Treated animals showed a significant reduction in joint swelling and histological signs of inflammation. researchgate.net The protective effect is correlated with defective neutrophil migration, a key pathogenic process in RA. researchgate.net A dual PI3Kδ/γ inhibitor, IPI-145, also significantly reduced arthritis severity, joint damage, and the expression of matrix metalloproteinases (MMPs) that contribute to cartilage destruction. mdpi.com
Systemic Lupus Erythematosus (SLE): Preclinical evidence also supports a role for PI3Kγ inhibition in treating SLE. In a mouse model of lupus, pharmacological inhibition of PI3Kγ was found to block glomerulonephritis and extend lifespan. More recent studies using a dual PI3Kδ/γ inhibitor (duvelisib) in a mouse model of chronic B cell activation and lupus showed that the inhibitor significantly reduced the frequency of pathogenic plasma cells and lowered the levels of autoantibodies. While PI3Kδ is known for its role in B-cell function, the contribution of PI3Kγ inhibition is thought to relate to its impact on myeloid cells and T-cell help, suggesting that targeting both isoforms may be a powerful strategy for autoantibody-mediated diseases.
Table 5: Preclinical Efficacy of PI3Kγ Inhibition in Autoimmune Disease Models This table is interactive. Click on headers to sort.
| Disease Model | Inhibitor Type | Key Findings | Reference(s) |
|---|---|---|---|
| Rheumatoid Arthritis (CIA, αCII-IA) | Selective PI3Kγ (AS-605240) | Suppressed joint inflammation and damage; reduced neutrophil migration. | researchgate.net |
| Rheumatoid Arthritis (CIA, AA) | Dual PI3Kδ/γ (IPI-145) | Ameliorated arthritis progression; reduced synovial inflammation and joint damage. | mdpi.com |
| Systemic Lupus Erythematosus | Selective PI3Kγ | Blocked glomerulonephritis and extended lifespan in a mouse model. | |
| Systemic Lupus Erythematosus | Dual PI3Kδ/γ (Duvelisib) | Reduced pathogenic plasma cells and autoantibody production. |
Modulation of Pulmonary Inflammation and Fibrosis in Animal Models (e.g., COPD, Asthma)
The phosphoinositide 3-kinase gamma (PI3Kγ) pathway is a critical regulator of inflammatory responses, particularly in the context of pulmonary diseases. The selective inhibition of this enzyme with compounds like eganelisib has been investigated in various animal models of lung inflammation and fibrosis, demonstrating significant therapeutic potential.
In models of allergic asthma, a condition characterized by airway inflammation and hyperresponsiveness, the inhibition of PI3Kγ has shown promise. Studies in rat models of allergic asthma have demonstrated that the PI3K pathway is activated in the lungs. researchgate.net The administration of PI3Kγ inhibitors has been shown to suppress this pathway, leading to a marked reduction in airway inflammation. researchgate.net This is consistent with findings in mouse models of respiratory diseases where knockout of the PI3Kγ catalytic subunit leads to reduced eosinophil accumulation and inflammatory cytokine release. scispace.com For instance, in models of allergic asthma, IL-13 is a key mediator, and PI3Kγ signaling is implicated in the cellular responses to this cytokine. scispace.com
In the context of more severe inflammatory conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), which can lead to pulmonary fibrosis, PI3Kγ inhibition has also been explored. In murine models of ALI/ARDS, which are often driven by aberrant neutrophil activation, PI3Kγ plays a crucial role in regulating neutrophil migration and function. scispace.com Inhibition of PI3Kγ has been shown to ameliorate lung damage in these models. scispace.com Furthermore, studies have indicated that PI3Kγ inhibition can suppress the expression of pro-fibrotic genes. nih.gov Specifically, in models of SARS-CoV-2 infection, which can lead to severe lung fibrosis, treatment with eganelisib was found to downregulate genes associated with extracellular matrix disassembly and fibrosis, such as COL1A2, COL3A1, and FN1. nih.gov This suggests a direct role for PI3Kγ in the fibrotic processes that can follow severe lung inflammation.
While specific studies on eganelisib in chronic obstructive pulmonary disease (COPD) models are less prevalent in the reviewed literature, the known role of PI3Kγ in driving the inflammation and tissue remodeling seen in COPD suggests that its inhibition would be a relevant therapeutic strategy. The enzyme is highly expressed in myeloid cells like macrophages and neutrophils, which are key drivers of COPD pathogenesis. mdpi.comsci-hub.se
| Disease Model | Key Findings with PI3Kγ Inhibition (eganelisib or genetic knockout) | Reference |
| Allergic Asthma (Rat/Mouse) | Reduced airway inflammation and eosinophil accumulation. researchgate.netscispace.com | scispace.com, researchgate.net |
| Acute Lung Injury (Mouse) | Ameliorated lung damage and reduced aberrant neutrophil function. scispace.com | scispace.com |
| SARS-CoV-2 Induced Lung Injury (Mouse) | Downregulated genes associated with fibrosis (COL1A2, COL3A1, FN1) and inflammation. nih.gov | nih.gov |
Role in Neutrophil Extracellular Trap (NET) Formation in Disease Models
Neutrophil Extracellular Traps (NETs) are web-like structures composed of DNA, histones, and granular proteins that are released by activated neutrophils to trap and kill pathogens. However, excessive or dysregulated NET formation can contribute to tissue damage and inflammation in various diseases. aacrjournals.org The PI3Kγ signaling pathway has been implicated in the processes leading to NET formation, also known as NETosis.
In murine models of transfusion-related acute lung injury (TRALI), a condition where NETs play a crucial pathogenic role, the involvement of PI3Kγ has been investigated. scispace.com Studies have shown that inhibition of the PI3Kγ/AKT/mTOR pathway is associated with the suppression of NET formation. scispace.com This suggests that targeting PI3Kγ could be a therapeutic strategy to mitigate the damaging effects of excessive NETosis in inflammatory lung conditions.
Furthermore, research using spatial transcriptomics in lung tissue from COVID-19 patients has revealed an upregulation of genes associated with NET formation. nih.gov In preclinical models of severe infections like SARS-CoV-2, where extensive neutrophil infiltration and NETosis contribute to lung damage, PI3Kγ inhibition has shown beneficial effects. nih.gov Treatment with eganelisib has been found to suppress neutrophil recruitment to the lungs, which would indirectly reduce the potential for NET formation. nih.govselleckchem.com While direct measurement of NETs following eganelisib treatment in all models is not always reported, the consistent reduction in neutrophil migration and activation strongly suggests a role for PI3Kγ inhibition in modulating this process. medchemexpress.com
| Disease Model | Effect of PI3Kγ Inhibition on NETs | Key Mechanistic Insight | Reference |
| Transfusion-Related Acute Lung Injury (TRALI) | Suppression of NET formation. scispace.com | Inhibition of the PI3Kγ/AKT/mTOR pathway. scispace.com | scispace.com |
| Severe Infections (e.g., SARS-CoV-2) | Reduced neutrophil recruitment, indirectly limiting NET formation. nih.gov | Downregulation of inflammatory pathways that drive neutrophil infiltration. nih.gov | nih.gov |
Infectious Disease Research
Influence on Host-Pathogen Interactions and Immune Evasion Mechanisms
The PI3Kγ pathway plays a multifaceted role in the complex interplay between hosts and pathogens. On one hand, it is a crucial component of the host's innate immune response, but on the other, it can be exploited by pathogens as an immune evasion strategy. mdpi.com
Several viruses and bacteria have been shown to activate the PI3K pathway to their advantage. mdpi.com For instance, some pathogens can leverage the anti-apoptotic effects of PI3K signaling to prolong the life of the host cell, thereby enhancing their own replication and spread. mdpi.com This represents a key immune evasion mechanism. By inhibiting PI3Kγ, it is possible to interfere with this pathogen-driven manipulation of host cell survival.
In the context of cancer, where immune evasion is a central theme, PI3Kγ inhibition has been shown to reprogram the tumor microenvironment from an immunosuppressive to an immune-activating state. nih.govnih.gov This is achieved by modulating myeloid cells, such as tumor-associated macrophages (TAMs), which can otherwise shield the tumor from immune attack. mdpi.commdpi.com This principle of reversing myeloid-driven immune suppression can be extrapolated to certain chronic infections where pathogens create a similarly suppressive microenvironment to persist.
Furthermore, some pathogens may directly influence PI3Kγ signaling to promote their uptake or intracellular survival. Research on various pathogens has highlighted the diverse ways in which the PI3K pathway is modulated during infection. mdpi.com Therefore, inhibiting PI3Kγ can disrupt these specific host-pathogen interactions, limiting the pathogen's ability to establish or maintain an infection.
Modulation of Innate Immune Responses to Pathogens
PI3Kγ is predominantly expressed in leukocytes, such as neutrophils and macrophages, making it a key regulator of the innate immune response to infection. sci-hub.se Its inhibition can therefore profoundly modulate how the immune system first confronts invading pathogens.
Inhibition of PI3Kγ has been shown to suppress the overwhelming inflammatory responses that can cause severe tissue damage during infections, often referred to as a "cytokine storm". nih.govwikipedia.org In preclinical models of severe infections, treatment with eganelisib led to a reduction in inflammatory cytokines like TNF and IL-6. mdpi.com This modulation of the inflammatory cascade is a critical aspect of its therapeutic potential. By dampening excessive inflammation, PI3Kγ inhibition can protect against organ damage and improve survival in models of severe infectious diseases. nih.govlarvol.com
A key mechanism by which PI3Kγ inhibitors modulate the innate immune response is by inhibiting the migration and recruitment of myeloid cells to the site of infection. selleckchem.commedchemexpress.com While this might seem counterintuitive, as myeloid cells are needed to clear pathogens, excessive recruitment can be detrimental. Eganelisib has been shown to significantly reduce neutrophil and macrophage infiltration into infected tissues, such as the lungs in models of SARS-CoV-2 infection. nih.gov This controlled response can prevent the immunopathology associated with an overactive innate immune system.
Interestingly, the suppression of inflammatory cytokine production by PI3Kγ inhibition does not necessarily compromise the ability of immune cells to kill pathogens. In studies with Staphylococcus aureus, pharmacological inhibition of PI3Kγ with eganelisib suppressed the release of inflammatory cytokines without impairing, and in some cases even slightly boosting, the bacterial killing ability of macrophages. researchgate.netlarvol.com
Efficacy in Preclinical Viral Infection Models (e.g., SARS-CoV-2)
The efficacy of PI3Kγ inhibition has been notably demonstrated in preclinical models of SARS-CoV-2 infection. Severe COVID-19 is characterized by an aberrant and hyperinflammatory immune response in the lungs, leading to ARDS and vascular damage. nih.gov
In animal models of SARS-CoV-2, including hamster and mouse models, treatment with eganelisib has been shown to be protective. nih.gov It significantly reduced the infiltration of pro-inflammatory monocytes/macrophages and granulocytes into the lungs. nih.gov This reduction in immune cell recruitment was associated with decreased lung inflammation, less vascular leakage, and reduced organ damage. nih.govlarvol.com In aged mice infected with SARS-CoV-2, treatment with eganelisib improved survival and enhanced lung healing and vascularization. mdpi.com
Transcriptomic analysis of the lungs from SARS-CoV-2 infected mice treated with eganelisib revealed a significant downregulation of genes associated with inflammation, interferon responses, and leukocyte migration. nih.gov Importantly, while eganelisib potently suppressed the damaging inflammatory response, it did not significantly impact the viral load in some models, indicating that its primary benefit is in mitigating the host's pathological response to the virus rather than directly inhibiting viral replication. nih.gov However, other preclinical studies have suggested that eganelisib may also inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is essential for its replication, suggesting a potential dual mechanism of action. wikipedia.org
| Viral Model | Key Findings with Eganelisib (IPI-549) | Reference |
| SARS-CoV-2 (Hamster) | Protected against acute respiratory distress syndrome and vascular damage. nih.gov | nih.gov |
| SARS-CoV-2 (Mouse) | Delayed weight loss and signs of illness, significantly reduced monocyte/macrophage and granulocyte infiltration in the lungs. nih.gov Improved survival in aged mice. mdpi.com | mdpi.com, nih.gov |
Efficacy in Preclinical Bacterial and Parasitic Infection Models (e.g., Staphylococcus aureus, Leishmania mexicana)
The therapeutic potential of PI3Kγ inhibition extends to bacterial and parasitic infections, where it primarily acts by modulating the host's inflammatory response.
In models of systemic infection with methicillin-resistant Staphylococcus aureus (MRSA), genetic knockout of PI3Kγ or treatment with eganelisib has demonstrated significant benefits. nih.govmdpi.com PI3Kγ knockout mice infected with MRSA showed improved survival rates and reduced levels of the inflammatory cytokine IL-1β in their serum. mdpi.com Importantly, these mice maintained equivalent bacterial loads and phagocytic activity compared to wild-type mice, indicating that the survival benefit was due to the suppression of lethal inflammation rather than enhanced bacterial clearance. mdpi.com In vitro studies using human macrophage-like cells infected with MRSA and treated with eganelisib showed a suppression of NF-κB driven inflammatory cytokine release, which did not compromise, and even slightly enhanced, the cells' bacterial killing capacity. researchgate.netlarvol.com
In the context of parasitic infections, while specific data on eganelisib and Leishmania mexicana was not found in the reviewed literature, studies on other parasitic diseases like malaria have shown promise. In a mouse model of cerebral malaria, treatment with eganelisib improved the integrity of the blood-brain barrier and helped prevent the onset of experimental cerebral malaria. larvol.com This suggests that the anti-inflammatory and vascular-protective effects of PI3Kγ inhibition could be beneficial in parasitic diseases characterized by severe immunopathology.
| Pathogen Model | Key Findings with Eganelisib (IPI-549) or PI3Kγ Knockout | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Improved survival rates and reduced systemic inflammation (IL-1β). mdpi.com Maintained bacterial clearance and phagocytic activity. mdpi.com Suppressed inflammatory cytokine release in macrophages without compromising bacterial killing. researchgate.netlarvol.com | researchgate.net, mdpi.com, larvol.com |
| Malaria (Mouse Model) | Improved blood-brain barrier integrity and alleviated cerebral pathology. larvol.com | larvol.com |
Cardiovascular Research
The gamma isoform of phosphoinositide 3-kinase (PI3Kγ) is a signaling enzyme present in various cells of the cardiovascular system, including inflammatory cells and heart tissue. oup.comresearchgate.net Its role in cardiovascular diseases such as hypertension, atherosclerosis, and heart failure has made it a target for therapeutic intervention. researchgate.net
Inhibition of PI3Kγ has been shown to reduce blood pressure by inducing vasorelaxation. oup.comnih.gov This effect is mediated through the regulation of vascular smooth muscle cell contraction. oup.comunina.it Studies using selective small molecule inhibitors of PI3Kγ have demonstrated a reduction in blood pressure in both normotensive and hypertensive preclinical models in a concentration-dependent manner. nih.gov This hypotensive effect is attributed to enhanced vasodilation, as evidenced by decreased peripheral vascular resistance in vivo and vasorelaxing effects on isolated resistance vessels ex vivo. nih.gov
The underlying mechanism of this vasorelaxation involves the modulation of the Akt/L-type calcium channel pathway. oup.com PI3Kγ signaling is necessary for the influx of calcium (Ca2+) in vascular myocytes following stimulation by vasoconstrictors like angiotensin II. nih.gov Inhibition of PI3Kγ impairs this process. oup.comnih.gov Specifically, PI3Kγ inhibition has been found to blunt pressure-induced phosphorylation of Akt, a downstream target of PI3K. nih.gov This, in turn, affects the L-type calcium channels, which are crucial for calcium influx in smooth muscle cells. oup.com The inhibition of PI3Kγ has been shown to decrease the current density of smooth muscle L-type calcium channels and calcium influx by preventing the translocation of the α1C subunit of the L-type calcium channel to the plasma membrane. oup.comnih.gov The α1C subunit is responsible for the channel's open-state probability. oup.com
Furthermore, research has indicated that PI3Kγ modulates the function and expression of L-type calcium channels on the plasma membrane of vascular smooth muscle cells via Akt signaling. nih.govahajournals.org The inhibition of PI3Kγ impairs the angiotensin II-induced phosphorylation of the L-type calcium channel's CaVβ2a subunit and the subsequent membrane translocation of the pore-forming CaVα1C subunit. ahajournals.org
Table 1: Effect of PI3Kγ Inhibition on Vascular Parameters
| Parameter | Observation in Preclinical Models | Mechanism of Action | Reference |
| Blood Pressure | Reduced in normotensive and hypertensive models | Enhanced vasodilation and decreased peripheral vascular resistance | oup.comnih.gov |
| Vascular Tone | Decreased contractility in response to Angiotensin II | Regulation of vasoconstriction and vasorelaxation balance | nih.govoup.com |
| Akt Phosphorylation | Blunted in response to pressure | Inhibition of the PI3K/Akt signaling pathway | nih.gov |
| L-type Calcium Channel | Impaired plasma membrane translocation of the α1C subunit | Modulation of calcium influx in vascular smooth muscle cells | oup.comnih.govahajournals.org |
PI3Kγ plays a significant role in the heart's response to stress, such as pressure overload, which can lead to maladaptive cardiac remodeling and heart failure. ahajournals.org Inhibition of PI3Kγ has shown beneficial effects on cardiac function and remodeling in preclinical settings. ahajournals.orgoup.com
In models of pressure overload-induced heart failure, mice with a catalytically inactive form of PI3Kγ (PI3Kγ KD) exhibited reduced fibrosis and normalized cardiac function. ahajournals.org The protective effects of PI3Kγ inhibition are attributed to its roles in both cardiac and immune cells. ahajournals.orgoup.com In cardiomyocytes, PI3Kγ's kinase activity is involved in signaling pathways that control ventricular contractility and remodeling in response to mechanical stress. ahajournals.org
Furthermore, PI3Kγ inhibition has been shown to protect against the development of diabetic cardiomyopathy. In preclinical models of diabetes, both genetic and pharmacological inhibition of PI3Kγ prevented systolic dysfunction and partially blocked diastolic dysfunction. revespcardiol.org These benefits were associated with a reduction in inflammation and fibrosis in the diabetic hearts. revespcardiol.org
A significant area of preclinical research has focused on the cardioprotective effects of PI3Kγ inhibition against the toxicity induced by certain anticancer drugs, such as the anthracycline doxorubicin (B1662922) (DOX). nih.govahajournals.org The clinical use of doxorubicin is often limited by its cardiotoxic side effects. nih.govahajournals.org
Studies have shown that inhibiting PI3Kγ can protect the heart from doxorubicin-induced damage. nih.govahajournals.org In preclinical models, mice with a kinase-inactive form of PI3Kγ maintained preserved cardiac function after chronic treatment with doxorubicin. ahajournals.org This protection from cardiotoxicity was linked to an enhanced autophagic removal of mitochondria damaged by doxorubicin. nih.govahajournals.org Mechanistically, doxorubicin treatment was found to trigger PI3Kγ in the heart, leading to a maladaptive feedback inhibition of autophagy. nih.govahajournals.org By blocking PI3Kγ, this inhibition is lifted, allowing for the clearance of damaged organelles. nih.govahajournals.org
Pharmacological inhibition of PI3Kγ has been shown to prevent doxorubicin-induced cardiac dysfunction. ahajournals.org Interestingly, this cardioprotective effect was observed alongside a synergistic enhancement of the antitumor action of doxorubicin. nih.govahajournals.org
Table 2: Cardioprotective Effects of PI3Kγ Inhibition in Doxorubicin-Induced Cardiotoxicity Models
| Parameter | Observation in Preclinical Models | Mechanism of Action | Reference |
| Cardiac Function | Preserved after chronic doxorubicin treatment | Prevention of doxorubicin-induced cardiac dysfunction | nih.govahajournals.orgahajournals.org |
| Autophagy | Enhanced disposal of doxorubicin-damaged mitochondria | Blockade of maladaptive feedback inhibition of autophagy | nih.govahajournals.org |
| Tumor Growth | Synergistic antitumor action with doxorubicin | Unleashing of anticancer immunity | nih.govahajournals.org |
Preclinical Drug Discovery and Development Methodologies for Pi3kγ Inhibitors
Computational Approaches in Inhibitor Design and Optimization
Computer-aided drug design (CADD) has become an indispensable tool for the discovery and optimization of selective PI3Kγ inhibitors, offering a powerful alternative to traditional screening methods. nih.gov These computational techniques provide insights at a molecular level, guiding the rational design of compounds with improved potency and isoform selectivity. nih.govbohrium.com
Virtual Screening Techniques (Pharmacophore Modeling, Molecular Docking, Machine Learning-Based Methods)
Virtual screening (VS) is a cornerstone of modern drug discovery, enabling the rapid in silico evaluation of large chemical libraries to identify potential hits. squarespace.com In the context of PI3Kγ, a variety of VS strategies are employed.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for binding to the PI3Kγ active site. These models can be generated based on the structure of a known potent inhibitor, like IPI-549, or from the receptor-ligand complex itself. bohrium.com The resulting pharmacophore models serve as 3D queries to filter large compound databases, identifying molecules with the correct spatial arrangement of functional groups. bohrium.comresearchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to the PI3Kγ protein. acs.orgnih.gov This technique scores the binding affinity based on factors like electrostatic and van der Waals interactions. Studies have successfully used docking to screen extensive databases and prioritize compounds for biological testing. nih.govnih.gov For instance, a high-throughput virtual screen (HTVS) of the Janssen corporate database, using PI3Kγ and PI3Kδ structures, identified focused libraries with hit rates 50-fold greater than traditional high-throughput screening (HTS). acs.org Docking analyses have also been crucial in understanding the binding modes of dual PI3K/mTOR inhibitors like XL765. plos.org
Machine learning-based methods are increasingly being integrated with other computational techniques to enhance the predictive power of virtual screening. nih.gov Naïve Bayesian classifier (NBC) models, for example, can be trained on datasets of known PI3Kγ inhibitors and non-inhibitors. nih.govresearchgate.net One study developed an NBC model based on the combined docking scores of ten different PI3Kγ protein conformations, achieving an excellent predictive ability with an area under the curve (AUC) value of 0.906. nih.gov This model was then used to screen a large chemical database, leading to the identification of a novel, selective PI3Kγ inhibitor, JN-KI3. nih.govnih.gov Another approach trained a long short-term memory (LSTM) neural network on known PI3Kγ inhibitors to generate novel molecular structures with a high likelihood of inhibiting the target. squarespace.com
Molecular Dynamics (MD) Simulations for Binding Mode Analysis
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a PI3Kγ inhibitor and the enzyme over time. nih.govnih.gov These simulations are critical for assessing the stability of the predicted binding pose from molecular docking and for revealing the detailed mechanism of selective inhibition. bohrium.comnih.gov
By simulating the protein-ligand complex in a solvated environment, MD can highlight key amino acid residues that form stable hydrogen bonds or hydrophobic interactions with the inhibitor. bohrium.comnih.gov For example, MD simulations of the inhibitor JN-PK1 with the four Class I PI3K isoforms (α, β, δ, and γ) revealed the specific interactions responsible for its selectivity towards PI3Kγ. nih.gov Similarly, simulations of isoindolin-1-one (B1195906) derivatives helped to understand their binding stability and affinity for PI3Kγ. nih.gov This detailed understanding of the dynamic interactions is crucial for rationally designing modifications to an inhibitor to improve its binding affinity and selectivity. elifesciences.org
3D-Quantitative Structure-Activity Relationship (QSAR) Analysis (e.g., CoMFA, CoMSIA)
3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies establish a mathematical correlation between the three-dimensional properties of a series of molecules and their biological activity. nih.govtcmsp-e.com Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR methods. researchgate.net
These analyses generate 3D contour maps that visualize the regions around the aligned inhibitor molecules where certain physicochemical properties are predicted to influence activity. nih.govtcmsp-e.com For example, a CoMFA/CoMSIA study on isoindolin-1-one derivatives as PI3Kγ inhibitors identified key steric, electrostatic, and hydrophobic fields that affect their inhibitory potency. nih.gov The statistical robustness of these models, indicated by high cross-validated (q²) and non-cross-validated (r²) correlation coefficients, allows for the prediction of the activity of newly designed compounds. tcmsp-e.comresearchgate.net This information provides invaluable guidance for optimizing lead compounds by suggesting specific structural modifications to enhance their biological activity. nih.gov
Table 1: Examples of Computational Models in PI3Kγ Inhibitor Discovery
| Computational Method | Study Focus | Key Findings/Model Performance | Reference |
|---|---|---|---|
| Machine Learning (NBC Model) | Virtual screening for novel PI3Kγ inhibitors | AUC = 0.906, led to the discovery of inhibitor JN-KI3. | nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Structure-activity relationship of isoindolinone-based inhibitors | CoMFA (q² = 0.681, r² = 0.968), CoMSIA (q² = 0.665, r² = 0.982). Provided guidance for designing new potent inhibitors. | researchgate.net |
| Molecular Docking & MD Simulation | Selective inhibition mechanism of inhibitor JN-PK1 | Revealed specific binding modes and key residues for PI3Kγ selectivity over other isoforms. | nih.gov |
| Pharmacophore Modeling & MD Simulation | Interaction mechanism of IPI-549 and its derivatives | Identified key pharmacodynamic elements and residue information for inhibitor binding. | bohrium.com |
In Vitro Research Models and Assays
Following the identification of promising candidates through computational methods, in vitro assays are essential to experimentally validate their biological activity. These assays are broadly categorized into cell-free and cell-based systems.
Cell-Based Assays (e.g., Cell Proliferation, Apoptosis, Migration, Macrophage Polarization)
Cell-based assays are crucial for evaluating the effects of PI3Kγ inhibitors in a more physiologically relevant context.
Cell Proliferation and Apoptosis: The PI3K pathway is central to cell growth and survival. semanticscholar.org Assays measuring cell proliferation, such as the MTT assay or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation, are used to determine an inhibitor's ability to halt cancer cell growth. nih.govsemanticscholar.org For instance, the PI3Kγ inhibitor JN-PK1 showed potent anti-proliferative activity against several hematologic cancer cell lines. rsc.org Concurrently, apoptosis (programmed cell death) assays, like flow cytometry with Annexin V/PI staining or detection of cleaved PARP and caspase-3/7 activity, are used to confirm that the inhibition of proliferation is due to the induction of apoptosis. nih.govnih.govaacrjournals.org The PI3K/mTORC1/2 inhibitor PQR309 was shown to significantly induce apoptosis in glioblastoma cells. semanticscholar.org
Cell Migration: PI3Kγ plays a role in cell migration, a key process in cancer metastasis. researchgate.net Transwell migration assays and wound-healing (scratch) assays are commonly used to assess the impact of inhibitors on this process. semanticscholar.orgahajournals.org Studies have shown that selective PI3Kγ inhibitors can significantly decrease the migration of cancer cells, such as in chronic lymphocytic leukemia (CLL). researchgate.net
Macrophage Polarization: PI3Kγ is a key regulator of macrophage function and polarization, a process that can influence the tumor microenvironment. nih.govaacrjournals.org In cancer, tumor-associated macrophages (TAMs) often adopt an immunosuppressive M2-like phenotype. PI3Kγ inhibitors can repolarize these macrophages towards a pro-inflammatory, anti-tumor M1-like phenotype. nih.govaacrjournals.org This is typically assessed by measuring the mRNA or protein expression of specific macrophage markers. For example, treatment with the PI3Kγ inhibitor IPI-549 was shown to decrease the expression of M2 markers like Arginase-1 (Arg-1) and increase the expression of M1-associated cytokines. nih.govmdpi.com
Cell-Free Enzymatic Assays for Potency and Isoform Selectivity Profiling
Cell-free enzymatic assays directly measure the ability of a compound to inhibit the catalytic activity of the PI3Kγ enzyme. These assays are fundamental for determining an inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and for profiling its selectivity against other PI3K isoforms (α, β, and δ). acs.org
The high structural conservation across the PI3K family makes achieving isoform selectivity a significant challenge. nih.gov Therefore, compounds are routinely tested against a panel of all four Class I PI3K isoforms. rsc.orgacs.org A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction; less ADP indicates greater inhibition. nih.govacs.org For example, the compound JN-KI3 was found to selectively inhibit PI3Kγ with an IC50 of 3,873 nM, while showing no significant inhibitory effect on the other Class IA PI3Ks. nih.govresearchgate.net Similarly, a novel inhibitor, compound 4, demonstrated an IC50 of 0.064 μM for PI3Kγ and was over 600-fold selective against other isoforms. acs.org This rigorous profiling is essential to identify compounds with the desired selectivity for further development.
Table 2: In Vitro Assay Data for Selected PI3Kγ Inhibitors
| Compound | Assay Type | Cell Line/System | Key Result (IC50/Effect) | Reference |
|---|---|---|---|---|
| JN-KI3 | Cell-Free Enzymatic Assay | PI3Kγ, PI3Kα, PI3Kβ, PI3Kδ | IC50 = 3,873 nM for PI3Kγ; no inhibition of other isoforms. | nih.govresearchgate.net |
| JN-PK1 | Cell-Free Enzymatic Assay | PI3Kγ, PI3Kα, PI3Kβ, PI3Kδ | Selective inhibition of PI3Kγ at 7.5 μM; no significant effect on other isoforms. | rsc.org |
| IPI-549 | Cell-Based Macrophage Polarization | Murine Macrophages | Inhibited immunosuppressive (M2) polarization. | nih.gov |
| AZD3458 | Cell-Based Potency Assay | RAW264.7 (murine macrophage-like) | IC50 = 7.9 nmol/L. | aacrjournals.org |
| Compound 4 (Arcus) | Cell-Based Potency Assay | THP-1 (human monocytic) | IC50 = 0.064 μM. | acs.org |
| PQR309 | Cell-Based Apoptosis Assay | U87 & U251 (Glioblastoma) | Significantly induced tumor cell apoptosis. | semanticscholar.org |
Biochemical Assays for Signaling Pathway Analysis
The elucidation of the mechanism of action of phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors relies on a variety of biochemical assays designed to probe their effects on intracellular signaling pathways. These assays are critical for confirming target engagement and understanding the downstream consequences of PI3Kγ inhibition.
Immunoblotting for Protein Phosphorylation:
A cornerstone of signaling pathway analysis is immunoblotting, or Western blotting, which allows for the detection and quantification of specific proteins and their phosphorylation status. Since the PI3K pathway is a cascade of phosphorylation events, this technique is invaluable. A key downstream effector of PI3Kγ is the serine/threonine kinase Akt (also known as protein kinase B or PKB). ahajournals.orgresearchgate.net Inhibition of PI3Kγ is expected to decrease the phosphorylation of Akt at key residues such as Serine 473 (p-AktSer473) and Threonine 308 (p-AktThr308). researchgate.netnih.gov
Studies have demonstrated that treatment with PI3Kγ inhibitors leads to a reduction in Akt phosphorylation in various cell types. For instance, in multiple myeloma cells, the dual PI3Kδ/γ inhibitor duvelisib (B560053) was shown to decrease the phosphorylation of Akt. researchgate.net Similarly, in preclinical models of breast cancer, the pan-PI3K inhibitor buparlisib (B177719) also reduced Akt phosphorylation. frontiersin.org Beyond Akt, immunoblotting can be used to assess the phosphorylation status of other downstream targets, such as the mechanistic target of rapamycin (B549165) (mTOR) and its substrates like the ribosomal protein S6 (RPS6), providing a broader view of pathway inhibition. nih.govaacrjournals.org
Gene Expression Analysis:
To understand the broader transcriptional consequences of PI3Kγ inhibition, gene expression analysis techniques like microarrays and RNA sequencing (RNA-seq) are employed. nih.govnih.gov These methods provide a global view of how inhibiting PI3Kγ alters the cellular transcriptome.
In the context of cancer immunology, gene set enrichment analyses have revealed that PI3Kγ inhibition can lead to changes in inflammatory and suppressive pathways, as well as pathways related to antigen presentation, metabolism, and phagocytosis. nih.gov For example, treatment with the PI3Kγ inhibitor AZD3458 has been shown to modulate the expression of genes involved in the immune tumor microenvironment. aacrjournals.org In macrophages, PI3Kγ inhibition can specifically regulate the expression of cytokines, such as suppressing IL-10 expression. aacrjournals.org Furthermore, studies using the PI3K/mTOR inhibitor PI-103 in glioma cells identified altered expression of genes involved in cell cycle regulation and metabolism. nih.gov
Protein Secretion Assays:
Protein secretion assays, such as the enzyme-linked immunosorbent assay (ELISA), are crucial for quantifying the levels of secreted proteins like cytokines and chemokines, which are key mediators of immune responses. nih.govresearchgate.net These assays are particularly relevant for PI3Kγ inhibitors due to the central role of PI3Kγ in regulating immune cell function. researchgate.netnih.gov
In preclinical studies, PI3Kγ inhibitors have been shown to modulate the secretion of various cytokines. For example, in human macrophage-like cells, the PI3Kγ inhibitor IPI-549 (eganelisib) led to a suppression in the release of inflammatory cytokines upon bacterial infection. nih.govmdpi.com In another study, the PI3Kγ inhibitor AZD3458 was found to primarily regulate IL-10 secretion while having little effect on IL-12 secretion in human macrophages, ultimately shifting the ratio of IL-12 to IL-10. aacrjournals.org The ability of PI3Kγ inhibitors to alter the cytokine profile in the tumor microenvironment is a key aspect of their therapeutic potential. nih.govnih.gov
In Vivo Preclinical Models and Pharmacodynamic Assessments
The in vivo evaluation of PI3Kγ inhibitors is essential to understand their therapeutic potential and mechanisms of action in a complex biological system. This involves the use of genetically engineered animal models and pharmacological disease models, coupled with the assessment of pharmacodynamic biomarkers.
Utilization of Genetically Engineered Animal Models (e.g., PI3Kγ Knockout, Kinase-Dead Variants)
Genetically engineered mouse models (GEMMs) have been instrumental in dissecting the specific roles of PI3Kγ. nih.gov These models include PI3Kγ knockout (PI3Kγ−/−) mice, which lack the p110γ catalytic subunit, and PI3Kγ kinase-dead (PI3KγKD/KD) mice, which express a catalytically inactive form of the p110γ protein. mdpi.comnih.govplos.org
PI3Kγ Knockout (PI3Kγ−/−) Mice:
Studies using PI3Kγ−/− mice have provided significant insights into the function of this kinase. These mice have been used in various disease models, including cancer, autoimmune diseases, and cardiovascular conditions. ahajournals.orgmdpi.comnih.gov For instance, in models of oral carcinogenesis, PI3Kγ−/− mice showed reduced lesion prevalence and multiplicity compared to wild-type controls. mdpi.com In the context of cancer immunotherapy, tumors grown in PI3Kγ knockout mice exhibited increased infiltration of CD4+ and CD8+ T-cells. frontiersin.org Furthermore, PI3Kγ knockout mice have been shown to be protected from isoproterenol-induced heart failure. ahajournals.org
PI3Kγ Kinase-Dead (PI3KγKD/KD) Mice:
The development of PI3KγKD/KD mice has allowed researchers to distinguish between the kinase-dependent and kinase-independent (scaffolding) functions of PI3Kγ. nih.govplos.org In a model of oral cancer, PI3KγKD/KD mice, similar to knockout mice, displayed delayed and reduced tumor development. mdpi.commdpi.com Studies on T-cell function revealed that T-cells from PI3KγKD/KD mice have impaired activation and differentiation, demonstrating a kinase-dependent role for PI3Kγ in T-cell responses. nih.gov Interestingly, in a model of myocardial ischemia/reperfusion injury, PI3KγKD/KD mice were protected from injury to a similar extent as wild-type mice, while PI3Kγ−/− mice showed increased damage, suggesting a kinase-independent protective role for PI3Kγ in this context. plos.org
Development and Application of Pharmacological Animal Models of Various Diseases
Pharmacological animal models are widely used to evaluate the efficacy of PI3Kγ inhibitors in various disease contexts. These models often involve inducing a disease state in animals and then treating them with the inhibitor.
A systematic review of preclinical studies on PI3Kγ inhibition in cancer identified 73 different animal models, including breast, colorectal, lung, and pancreatic cancer models. nih.govbiorxiv.org In many of these studies, PI3Kγ inhibitors were tested in combination with other therapies like immune checkpoint inhibitors, chemotherapy, or radiotherapy. nih.gov For example, the PI3Kγ inhibitor IPI-549 has been shown to enhance the efficacy of immune checkpoint blockade in syngeneic mouse tumor models. aacrjournals.org
Beyond cancer, pharmacological models of autoimmune and inflammatory diseases have been crucial. In murine models of rheumatoid arthritis, such as collagen-induced arthritis, PI3Kγ inhibitors like AS-605240 have demonstrated a significant reduction in joint inflammation and damage. openrheumatologyjournal.com Similarly, in a mouse model of systemic lupus erythematosus, inhibition of p110γ attenuated glomerulonephritis and extended lifespan. openrheumatologyjournal.comopenrheumatologyjournal.com Models of atherosclerosis have also been employed, where PI3Kγ inhibition reduced lesion formation and promoted plaque stability. nih.gov
Assessment of Pharmacodynamic Biomarkers in Preclinical Studies (e.g., Immune Cell Recruitment, Cytokine Levels)
Pharmacodynamic (PD) biomarkers are essential for confirming that a drug is engaging its target and eliciting the desired biological effect in vivo. nih.gov In preclinical studies of PI3Kγ inhibitors, the assessment of PD biomarkers often focuses on changes in the immune system.
Immune Cell Recruitment:
A key mechanism of action for PI3Kγ inhibitors, particularly in cancer, is the modulation of the immune cell infiltrate within the tumor microenvironment. nih.gov Inhibition of PI3Kγ has been shown to decrease the recruitment of immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), while promoting the infiltration of cytotoxic CD8+ T-cells. nih.govnih.govashpublications.org For instance, treatment with a PI3Kγ inhibitor in a breast cancer model led to an increase in the CD8+ T-cell to regulatory T-cell ratio. frontiersin.org
Cytokine Levels:
The measurement of cytokine levels in tissues and plasma provides a direct readout of the immunomodulatory effects of PI3Kγ inhibitors. frontiersin.org Preclinical studies have shown that PI3Kγ inhibition can alter the cytokine milieu, often shifting it from an immunosuppressive to an immunostimulatory state. For example, in a model of cutaneous leishmaniasis, treatment with a PI3Kγ inhibitor was associated with a reduction in Th2 cytokines. pnas.org In cancer models, PI3Kγ inhibition can lead to a decrease in pro-inflammatory and immunosuppressive cytokines like IL-6 and TNF-α. frontiersin.org The ability to modulate cytokine production is a critical aspect of the therapeutic rationale for using PI3Kγ inhibitors in various diseases. nih.gov
Future Research and Preclinical Perspectives on PI3Kγ Inhibition
The landscape of phosphoinositide 3-kinase gamma (PI3Kγ) inhibition is rapidly evolving, with ongoing research focused on refining therapeutic strategies and expanding their potential applications. Preclinical investigations are pivotal in shaping the future clinical development of this class of inhibitors. This article delves into the key future research directions and translational preclinical perspectives concerning PI3Kγ inhibitors.
Q & A
Basic Research Questions
Q. How should researchers select appropriate PI3Kgamma inhibitors for in vitro studies, and what validation steps are critical?
- Methodological Answer: Prioritize inhibitors with isoform selectivity validated by biochemical assays (e.g., IC50 against PI3Kgamma vs. other isoforms). Use Western blot to confirm pathway inhibition (e.g., reduced Akt phosphorylation). For example, AS-252424 shows >100-fold selectivity for PI3Kgamma over PI3Kalpha/beta in kinase assays . Include positive controls (e.g., pan-PI3K inhibitors like GDC-0941) and negative controls (e.g., PI3Kbeta-specific inhibitors) to rule off-target effects .
Q. What experimental models are suitable for studying PI3Kgamma inhibition in inflammatory diseases?
- Methodological Answer:
- In vitro: Primary immune cells (e.g., neutrophils, macrophages) treated with LPS or PDGF to assess chemotaxis and cytokine release. Phalloidin staining can visualize actin rearrangement inhibition .
- In vivo: Murine models of rheumatoid arthritis (e.g., collagen-induced arthritis) or sepsis. Measure disease severity via histopathology (e.g., joint inflammation) and biomarkers (e.g., serum TNF-α) .
Q. What are standard assays to evaluate PI3Kgamma inhibitor efficacy in cancer research?
- Methodological Answer:
- Invasion assays: Use Boyden chambers with PDGF-stimulated fibroblast-like synoviocytes (FLS). PI3Kdelta inhibitors (e.g., INK007) reduced invasion by 60%, while PI3Kgamma inhibitors showed no effect in some studies, highlighting context-dependent roles .
- Metabolic profiling: Assess oxidative phosphorylation (OXPHOS) via Seahorse analysis. PI3Kgamma inhibition (e.g., eganelisib) suppresses OXPHOS in leukemia cells, inducing apoptosis .
Advanced Research Questions
Q. How can isoform selectivity challenges be addressed when interpreting data from PI3Kgamma inhibitors?
- Methodological Answer: Combine genetic and pharmacological approaches. For example:
- Use PI3Kgamma-knockout cells or CRISPR-Cas9-edited lines to compare with inhibitor-treated cells.
- Employ chemical proteomics to map off-target interactions (e.g., non-kinase effects observed with some JAK inhibitors) .
- Data Interpretation Tip: Contradictory results (e.g., PI3Kgamma inhibitors lacking efficacy in PDGF-driven invasion ) may reflect compensatory signaling or model-specific dependencies. Validate with isoform-specific siRNA .
Q. What strategies resolve contradictions in PI3Kgamma inhibitor efficacy across disease models?
- Methodological Answer:
- Mechanistic dissection: In sepsis, PI3Kgamma in hepatocytes regulates bile transport, whereas in leukemia, it modulates OXPHOS. Use tissue-specific KO models (e.g., hepatocyte vs. myeloid deletion) .
- Pathway crosstalk analysis: PI3Kgamma inhibition may synergize with PI3Kdelta blockers (e.g., IPI-145) in inflammation but antagonize mTOR inhibitors in cancer. Perform phosphoproteomics to map signaling rewiring .
Q. How can computational tools enhance PI3Kgamma inhibitor design and mechanistic studies?
- Methodological Answer:
- Molecular dynamics (MD) simulations: Model inhibitor binding to PI3Kgamma’s ATP pocket. For example, idelalisib’s selectivity for PI3Kdelta was explained by MD-driven residue interaction analysis .
- 3D-QSAR models: Optimize scaffold interactions using datasets from selective inhibitors (e.g., thiazolidinediones ).
Q. What are key considerations for combining PI3Kgamma inhibitors with immunotherapy or chemotherapy?
- Methodological Answer:
- Preclinical testing: In HNSCC models, PI3Kgamma inhibitor IPI-549 enhanced anti-PD-1 efficacy by reducing immunosuppressive macrophages .
- Dose optimization: For AML, eganelisib + cytarabine showed synergy but required staggered dosing to minimize toxicity .
- Biomarker-driven trials: Stratify patients by PI3KR5 expression or OXPHOS dependency using RNA-seq/metabolomics .
Data Analysis & Translational Questions
Q. How should researchers analyze conflicting data on PI3Kgamma’s role in immune cell migration?
- Methodological Answer:
- Contextual factors: Neutrophil vs. T-cell migration mechanisms differ; PI3Kgamma is critical in GPCR-mediated chemotaxis but redundant in integrin-dependent migration .
- Experimental controls: Compare wild-type vs. kinase-dead (KD) PI3Kgamma mutants in transwell assays. KD mutants mimic pharmacological inhibition without off-target effects .
Q. What translational frameworks (e.g., PICO) guide clinical trial design for PI3Kgamma inhibitors?
- Methodological Answer:
- Population (P): AML patients with high PI3KR5 expression .
- Intervention (I): Eganelisib (oral PI3Kgamma inhibitor) ± cytarabine.
- Comparison (C): Standard chemotherapy vs. combination therapy.
- Outcome (O): Overall survival, OXPHOS inhibition (FDG-PET imaging) .
Tables for Key Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
